1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Thiophene derivatives, which are part of the compound, can be synthesized through various methods. One such method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Vedavathi et al. (2017) explored the synthesis of novel urea and thiourea derivatives, including those structurally related to the compound , by reacting valsartan intermediate with various substituted aryl isocyanates and aryl isothiocyanates. These compounds displayed significant in vitro antibacterial activity against pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as high antifungal activity, showcasing their potential in antimicrobial applications (Vedavathi, Sudhamani, & Raju, 2017).
Anticancer Potential
Another research direction involves evaluating the anticancer potential of related urea derivatives. Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells. These findings highlight the compound's potential role as a BRAF inhibitor and its use in cancer treatment research (Feng et al., 2020).
Enantioselective Anion Receptors
Roussel et al. (2006) synthesized non-racemic atropisomeric (thio)ureas, including structures similar to the specified compound, to act as neutral enantioselective anion receptors for amino-acid derivatives. This study illustrates the potential of such compounds in enantioselective recognition and separation processes, which are crucial in various fields of chemical research (Roussel et al., 2006).
Molecular Structure and Computational Studies
Karakurt et al. (2016) conducted a detailed analysis of a related compound's molecular structure using density functional theory (DFT) calculations. The study provided insights into the compound's reactivity, molecular docking, and nonlinear optical (NLO) properties, suggesting applications in material science and drug design (Karakurt, Cukurovalı, Subasi, & Kani, 2016).
Future Directions
Thiophene and its substituted derivatives have shown interesting applications in the field of medicinal chemistry. They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties, such as “1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea”, with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-11-5-6-13(8-12(11)2)22-15(19-20-21-22)10-18-16(23)17-9-14-4-3-7-24-14/h3-8H,9-10H2,1-2H3,(H2,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJQNJLQDMHQLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.